molecular formula C16H26BrNO B3430975 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 87394-87-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No.: B3430975
CAS No.: 87394-87-4
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
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Description

A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.

Mechanism of Action

Target of Action

8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT, is a potent and selective agonist for the 5-HT1A receptor . This receptor is a subtype of the 5-HT1 serotonin receptor, which plays a crucial role in the serotonin system in the brain. The compound also displays moderate affinity for the 5-HT7 receptor .

Mode of Action

8-OH-DPAT interacts with its targets, primarily the 5-HT1A and 5-HT7 receptors, by binding to these receptors and activating them . This activation can lead to a variety of downstream effects, depending on the specific receptor and its role in the cell.

Biochemical Pathways

The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a decrease in the levels of serotonin in the hippocampus . This is because the 5-HT1A receptor is involved in the reuptake of serotonin, a process that removes serotonin from the synaptic cleft and returns it to the presynaptic neuron . By activating this receptor, 8-OH-DPAT can enhance the reuptake of serotonin, thereby reducing its levels in certain areas of the brain .

Pharmacokinetics

The pharmacokinetics of 8-OH-DPAT involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a biological half-life of approximately 1.5 hours . This relatively short half-life means that the compound is quickly metabolized and eliminated from the body.

Result of Action

The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a variety of molecular and cellular effects. For example, in animal studies, 8-OH-DPAT has been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects . These effects are likely due to the compound’s action on the 5-HT1A receptor and the subsequent changes in serotonin levels.

Action Environment

The action of 8-OH-DPAT can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, eye protection, and face protection should be used when handling the compound . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water .

Biochemical Analysis

Biochemical Properties

8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A receptor, with a pIC50 value of 8.19 . It has almost 1000-fold selectivity for a subtype of the 5-HT1 binding site . This compound interacts with the 5-HT1A receptor, a type of serotonin receptor, and can mimic the effect of serotonin on reducing excitatory post-synaptic potentials .

Cellular Effects

8-Hydroxy-DPAT hydrobromide has various effects on cells and cellular processes. It influences cell function by interacting with the 5-HT1A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the incidence of apnea and improve respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxy-DPAT hydrobromide involves binding interactions with the 5-HT1A receptor, leading to changes in gene expression . It exerts its effects at the molecular level by acting as a full agonist at the 5-HT1A receptor .

Dosage Effects in Animal Models

The effects of 8-Hydroxy-DPAT hydrobromide can vary with different dosages in animal models . For example, it has been shown to reduce the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness in mice .

Metabolic Pathways

The specific metabolic pathways that 8-Hydroxy-DPAT hydrobromide is involved in are not well-defined. Given its interaction with the 5-HT1A receptor, it is likely involved in serotonin-related metabolic pathways .

Subcellular Localization

The subcellular localization of 8-Hydroxy-DPAT hydrobromide is not well-defined. Given its interaction with the 5-HT1A receptor, it is likely to be found in regions of the cell where this receptor is present .

Properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76135-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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